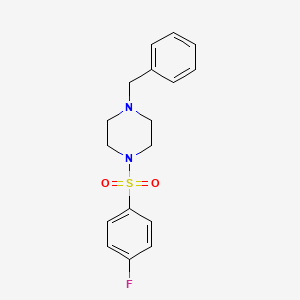

1-Benzyl-4-(4-fluorophenyl)sulfonylpiperazine

Description

1-Benzyl-4-(4-fluorophenyl)sulfonylpiperazine is a piperazine derivative featuring a benzyl group at the 1-position and a 4-fluorophenylsulfonyl moiety at the 4-position. Piperazine-based compounds are widely studied for their diverse pharmacological activities, including enzyme inhibition, receptor antagonism, and neuropsychiatric applications . The sulfonyl group enhances metabolic stability and binding affinity, while the fluorine atom on the phenyl ring modulates electronic properties and bioavailability .

Properties

IUPAC Name |

1-benzyl-4-(4-fluorophenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O2S/c18-16-6-8-17(9-7-16)23(21,22)20-12-10-19(11-13-20)14-15-4-2-1-3-5-15/h1-9H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELPCLANZBCFKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-(4-fluorophenyl)sulfonylpiperazine typically involves the reaction of 4-fluorobenzene sulfonyl chloride with 1-benzylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(4-fluorophenyl)sulfonylpiperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Synthesis and Research

Intermediate in Organic Synthesis

1-Benzyl-4-(4-fluorophenyl)sulfonylpiperazine serves as an important intermediate in the synthesis of more complex organic molecules. Its sulfonyl and piperazine functionalities allow it to participate in various chemical reactions, making it a valuable building block for designing new compounds with potential pharmaceutical applications.

Reactivity and Derivatives

The compound's unique structure enables the synthesis of numerous analogs that may exhibit enhanced biological activities. For instance, modifications at the piperazine nitrogen or the benzyl group can lead to derivatives with improved pharmacological profiles. Research indicates that derivatives of piperazine compounds often display significant biological activities, including anticancer properties .

Pharmacological Potential

Studies have shown that this compound interacts with various biological targets, including receptors and enzymes involved in critical cellular processes. This interaction suggests its potential as a lead compound for drug development, particularly in targeting serotonergic and dopaminergic systems .

Anticancer Properties

Research has demonstrated that piperazine derivatives can inhibit cancer cell proliferation. For example, compounds structurally similar to this compound have shown significant antiproliferative effects against several cancer cell lines, including colon, CNS, melanoma, and breast cancer cells. A notable study reported growth inhibition rates exceeding 90% in specific cancer cell lines treated with related piperazine derivatives .

Medicinal Applications

Lead Compound for Drug Development

While this compound is not yet approved for medical use, its structural characteristics make it an attractive candidate for further investigation as a therapeutic agent. Ongoing research focuses on elucidating its pharmacological properties and potential therapeutic applications .

Mechanism of Action

The mechanism of action is believed to involve modulation of receptor activity, particularly within the central nervous system. This modulation could lead to significant therapeutic effects in conditions related to neurotransmitter imbalances . Further studies are needed to fully understand the compound's pharmacodynamics and pharmacokinetics.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Intermediate for synthesizing complex organic molecules; valuable building block |

| Biological Activity | Interacts with biological targets; potential for drug development |

| Anticancer Research | Significant antiproliferative effects against various cancer cell lines |

| Medicinal Potential | Candidate for therapeutic applications; ongoing research into pharmacological properties |

Case Studies

Several studies have explored the efficacy of piperazine derivatives similar to this compound:

- Colon Cancer Study : A derivative exhibited an 84% reduction in growth rate on the KM12 cell line, highlighting its potential as an anticancer agent.

- CNS Cancer Efficacy : Another study reported over 80% growth inhibition in brain tumor cell lines (SF-539 and SNB-75) when treated with structurally related compounds.

- Melanoma Treatment : Derivatives showed nearly complete inhibition (over 98%) on specific melanoma cell lines, indicating strong anticancer properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(4-fluorophenyl)sulfonylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., -F, -Cl) on the sulfonyl-linked aryl moiety improve metabolic stability and target binding .

- Bulkier substituents (e.g., benzhydryl, tosyl) reduce enzymatic inhibitory activity due to steric hindrance .

- Heterocyclic modifications (e.g., pyrrole, triazole) introduce planar regions that enhance interactions with enzyme active sites .

Key Observations :

Key Observations :

- Fluorophenyl-pyrrole hybrids exhibit nanomolar potency against kinases, outperforming simpler sulfonylpiperazines .

- BACE1 inhibitors with phenylsulfonylpiperazine fragments show moderate activity, suggesting further optimization is needed .

Physicochemical Properties

Biological Activity

1-Benzyl-4-(4-fluorophenyl)sulfonylpiperazine is a compound that belongs to the piperazine family, which has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C17H19FN2O4S2

- Molecular Weight : 392.47 g/mol

The structure includes a piperazine ring substituted with a benzyl group and a sulfonyl moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Research indicates that compounds with similar structures often exhibit:

- Inhibition of Cell Proliferation : Many piperazine derivatives have shown effectiveness in reducing cell growth in various cancer cell lines.

- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in malignant cells, contributing to their anticancer properties.

- Interference with Signal Transduction Pathways : The sulfonamide group may play a role in modulating pathways involved in cell survival and proliferation.

Biological Activity Data

A summary of relevant studies on the biological activity of this compound is presented below:

| Study | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Study 1 | SK-MEL-5 (Melanoma) | < 2 | Significant growth inhibition observed. |

| Study 2 | MDA-MB-231 (Breast Cancer) | 1.00 | High potency against breast cancer cells. |

| Study 3 | COLO-215 (Colon Cancer) | 1.35 | Effective in reducing proliferation rates significantly. |

Case Studies

- Anticancer Activity : In a study evaluating various piperazine derivatives, this compound demonstrated notable cytotoxicity against melanoma and breast cancer cell lines, with IC50 values indicating strong potential for further development as an anticancer agent .

- Mechanistic Insights : Research has shown that similar compounds can inhibit topoisomerase II activity, leading to DNA damage and subsequent apoptosis in cancer cells. This mechanism is crucial for the effectiveness of piperazine derivatives in cancer therapy .

Comparative Analysis

A comparison with other piperazine derivatives highlights the unique properties of this compound:

| Compound | Structure | Activity Profile |

|---|---|---|

| 1-Benzylpiperazine | Lacks sulfonamide group | Less effective against cancer cells |

| 1-(4-Chlorobenzyl)piperazine | Contains chlorine instead of fluorine | Altered reactivity and reduced efficacy |

| 1-(4-Trifluoromethylbenzyl)piperazine | Enhanced fluorination | Higher potency against multiple cancers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.